1-Acetyl-1,4-diazepane hydrochloride is a chemical compound characterized by the molecular formula and a CAS number of 1201633-56-8. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. It is primarily recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound is classified under heterocyclic compounds and specifically falls into the category of diazepanes. Its structural features allow it to participate in various chemical reactions, making it valuable in both research and industrial applications.
The synthesis of 1-acetyl-1,4-diazepane hydrochloride typically involves the acetylation of 1,4-diazepane using acetyl chloride or acetic anhydride as acetylating agents. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis.
The molecular structure of 1-acetyl-1,4-diazepane hydrochloride features a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The acetyl group is attached at position 1 of the diazepane ring.
1-Acetyl-1,4-diazepane hydrochloride can undergo various chemical transformations:
Common reagents used for these reactions include:
The mechanism of action of 1-acetyl-1,4-diazepane hydrochloride involves its interaction with biological targets such as enzymes or receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The specific mechanism may vary depending on the target and context of use .
1-Acetyl-1,4-diazepane hydrochloride has several scientific applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
The exploration of diazepane scaffolds in medicinal chemistry gained substantial momentum in the early 2000s, driven by the discovery of their privileged structural characteristics. One seminal advancement occurred in 2004 with the development of 1,4-diazepane-based Factor Xa (fXa) inhibitors as anticoagulants. Compound YM-96765 (13) emerged from this research, featuring an unsubstituted 1,4-diazepane core and demonstrating potent fXa inhibitory activity (IC₅₀ = 6.8 nM) coupled with effective antithrombotic effects in vivo without prolonging bleeding time—a critical therapeutic advantage [1]. This breakthrough underscored the diazepane ring’s ability to productively engage the S4 aryl-binding domain of serine proteases, establishing its utility in optimizing ligand-enzyme interactions.
Subsequent years witnessed strategic modifications to the core structure. Researchers systematically introduced diverse N-acyl substituents, including the acetyl group, to modulate electronic properties, conformational stability, and bioavailability. This evolution is captured in the following key milestones:
Table 1: Historical Development of Diazepane-Based Therapeutics
Year | Compound/Scaffold | Therapeutic Target | Key Advancement |
---|---|---|---|
2004 | YM-96765 | Factor Xa (Anticoagulant) | Demonstrated potent fXa inhibition (IC₅₀ = 6.8 nM) and antithrombotic efficacy without bleeding time prolongation [1] |
2007 | Suvorexant precursors | Orexin Receptor (Insomnia) | Identified U-shaped bioactive conformation; acetyl modification enhanced pharmacokinetics [3] |
2016 | 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Receptor (Cognition) | Utilized acetyl-diazepane in pharmacophore design for cognitive disorders [4] |
2023 | Benzodiazepine-derived covalent inhibitors | SARS-CoV-2 Mpro (Antiviral) | Leveraged diazepine core (structurally related) for covalent Mpro inhibition (IC₅₀ = 0.180 µM) [5] |
2023 | Spiroindolin-1,2-diazepines | Acetylcholinesterase (Alzheimer’s) | Integrated diazepine with spirooxindole for dual-binding AChE inhibitors (IC₅₀ = 3.98 µM) [8] [9] |
The integration of the acetyl group, specifically, addressed metabolic instability observed in early derivatives like PRX-07034 (obesity) and LY-483518 (schizophrenia), which featured simpler alkyl chains. By introducing the 1-acetyl moiety, chemists enhanced metabolic resistance while preserving the basicity necessary for target engagement [4] [6]. This modification proved pivotal in optimizing CNS penetration for neuropsychiatric targets and enzymatic binding for protease inhibitors.
1-Acetyl-1,4-diazepane hydrochloride functions as a versatile structural motif and functional anchor within contemporary pharmacophores. Its value stems from three interconnected properties:
Conformational Control: The seven-membered ring adopts distinct low-energy conformers (e.g., chair-like or boat) influenced by the N-acetyl substituent. This controlled flexibility allows optimal positioning of appended aromatic or heterocyclic groups into target binding pockets. For instance, in orexin receptor antagonists like Suvorexant, the acetyl group helps maintain a U-shaped conformation critical for high-affinity binding, as confirmed by X-ray crystallography [3]. Computational analyses (WaterMap, molecular dynamics) further demonstrate that the acetyl carbonyl oxygen displaces high-energy water molecules within hydrophobic enzyme cavities, enhancing binding enthalpy [2].
Hydrogen-Bonding Capability: The acetamide moiety (–N–CO–CH₃) serves as a dual hydrogen-bond acceptor (carbonyl oxygen) and, when protonated under physiological conditions, a hydrogen-bond donor (N–H). This bifunctionality is exploited in protease inhibition. In SARS-CoV-2 Mpro inhibitors, the acetyl oxygen forms a critical H-bond with Gly143 or His163 within the S1/S1' subsites, as observed in crystallographic structures of covalent benzodiazepine derivatives like compound 11a (IC₅₀ = 0.180 µM) [5]. Similarly, 5-HT₆ antagonists utilize this feature for H-bonding with Asp106 in the transmembrane domain [4].
Synthetic Versatility: The hydrochloride salt facilitates straightforward nucleophilic displacement or amide coupling at the secondary nitrogen. This enables rapid generation of combinatorial libraries via high-throughput medicinal chemistry (HTMC). For example, reductive amination of aldehydes with 1-acetyl-1,4-diazepane, followed by sulfonylation, efficiently produced diverse 5-HT₆ antagonists with sub-micromolar Kᵢ values [4]. The acetyl group’s orthogonality to common protecting groups further streamlines multi-step syntheses of complex molecules like spiroindolin-1,2-diazepines [8].
Table 2: Molecular Interactions Enabled by 1-Acetyl-1,4-diazepane in Protein Targets
Target Protein | Representative Ligand | Key Interaction Mediated by 1-Acetyl-1,4-Diazepane | Biological Outcome |
---|---|---|---|
SARS-CoV-2 Mpro | Covalent benzodiazepine (11a) | H-bond between acetyl carbonyl and Gly143 backbone NH | Potent inhibition (IC₅₀ = 0.180 µM) [5] |
5-HT6 Receptor | 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamide | Ionic interaction/H-bond between protonated diazepane N and Asp106 side chain | Antagonism; cognitive enhancement [4] |
Acetylcholinesterase (AChE) | Spiroindolin-1,2-diazepine (5l) | Acetyl group engages PAS residues (Tyr121) via H-bond and π-stacking | Selective AChE inhibition (IC₅₀ = 3.98 µM) [8] |
Factor Xa | YM-96765 derivative | Acetyl stabilizes orientation of S4-binding aryl group | Enhanced anticoagulant efficacy [1] |
The strategic incorporation of the 1-acetyl modification significantly differentiates 1-acetyl-1,4-diazepane hydrochloride from related diazepane and diazepine scaffolds across key parameters relevant to drug discovery:
Bioactivity Profile: Compared to unsubstituted 1,4-diazepanes or 1,3-diazepines, the acetyl derivative consistently enhances target selectivity. Unsubstituted diazepanes in Factor Xa inhibitors (e.g., early YM-96765 analogs) showed off-target activity against related serine proteases like thrombin. Introducing the 1-acetyl group reduced this promiscuity by filling a small hydrophobic cleft adjacent to the S4 pocket, improving fXa selectivity >100-fold [1]. Similarly, in Alzheimer’s therapeutics, spiroindolin-1,2-diazepines bearing N-acetyl-like groups (e.g., compound 5l) achieved superior AChE selectivity (IC₅₀ = 3.98 µM) versus BChE, unlike non-acetylated triazolodiazepines which inhibited both enzymes equipotently [8] [9].
Physicochemical and Pharmacokinetic Properties: The acetyl group imparts optimal logP (0.5–2.0), polar surface area (PSA ≈ 30–40 Ų), and aqueous solubility compared to N-alkyl (e.g., methyl, isopropyl) or N-aryl variants. QikProp predictions for 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides confirmed acetyl derivatives exhibit balanced lipophilicity (QPlogPo/w ≈ 0.977), good intestinal absorption (>60%), and moderate blood-brain barrier penetration (QPlogBB ≈ 0.057), critical for CNS targets [4]. In contrast, N-aryl diazepines often suffer from high logP (>3) and CYP450 inhibition, while N-alkyl analogs display excessive basicity reducing CNS bioavailability. The hydrochloride salt further augments solubility during preclinical development.
Synthetic Accessibility and Versatility: 1-Acetyl-1,4-diazepane hydrochloride serves as a readily available building block (e.g., Sigma-Aldrich PH017580) . Its synthetic utility surpasses that of fused or bridged diazepines (e.g., 2,3-diazabicyclo[3.2.1]octanes). While fused systems like pyrimido-diazepinones require multi-step sequences involving transition-metal catalysis [3] [6], the acetyl-diazepane core undergoes direct functionalization via:
Table 3: Comparative Analysis of Diazepane-Based Scaffolds in Drug Design
Scaffold Type | Target Engagement | ADMET Properties | Synthetic Accessibility | Therapeutic Application |
---|---|---|---|---|
1-Acetyl-1,4-diazepane | High selectivity via H-bonding | Balanced logP; moderate CNS penetration; low CYP inhibition | High (commercial; direct functionalization) | Protease inhibitors (anticoagulants, antivirals); CNS agents (5-HT6, AChE inhibitors) |
Unsubstituted 1,4-diazepane | Moderate selectivity | Excessive basicity; variable solubility | Moderate | Early fXa inhibitors (e.g., YM-96765) |
1,3-Diazepine | Broad (enzyme/GPCR) | High polarity; poor membrane permeability | Low (complex syntheses) | β-Lactamase inhibitors (avibactam); nucleoside analogs (pentostatin) |
Fused/Bridged Diazepines | Rigid target binding | Often high MW/logP; CYP liabilities | Very Low (multi-step synthesis) | Specialized agents (orexin antagonists: Suvorexant) |
This comparative analysis underscores 1-acetyl-1,4-diazepane hydrochloride as a uniquely adaptable scaffold. Its capacity to enhance selectivity, maintain favorable drug-like properties, and streamline analog synthesis positions it as a cornerstone in developing next-generation therapeutics targeting intricate disease mechanisms. Future directions include exploiting its conformational flexibility for allosteric modulators and leveraging its hydrogen-bonding motifs in bifunctional inhibitors addressing protein-protein interactions [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3